4-[3-(Trifluoromethyl)benzoyl]pyridine
Overview
Description
4-[3-(Trifluoromethyl)benzoyl]pyridine is an organic compound that features a trifluoromethyl group attached to a benzoyl group, which is further connected to a pyridine ring
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
It is known that trifluoromethyl groups can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .
Result of Action
Compounds with a trifluoromethyl group have been shown to enhance drug potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)benzoyl]pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the pyridine ring . Another approach involves the condensation of trifluoromethyl-containing building blocks with pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, is prevalent due to its mild reaction conditions and high functional group tolerance . These methods ensure the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)benzoyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoyl derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
4-[3-(Trifluoromethyl)benzoyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl functionality.
4-(Trifluoromethyl)benzoic acid: Another compound featuring a trifluoromethyl group attached to a benzene ring.
Flonicamid: Contains the 4-trifluoromethyl-pyridine structure and is used in agrochemicals.
Uniqueness
4-[3-(Trifluoromethyl)benzoyl]pyridine is unique due to its specific structural arrangement, which combines the properties of both trifluoromethyl and pyridine groups.
Biological Activity
Overview
4-[3-(Trifluoromethyl)benzoyl]pyridine, with the chemical formula C₁₃H₈F₃NO, is an organic compound characterized by a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a pyridine ring. This structural arrangement imparts unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's potency by lowering the pKa of adjacent functional groups, facilitating key hydrogen bonding interactions with proteins and enzymes. This mechanism is particularly relevant in the context of drug design, where improved binding affinity can lead to increased efficacy against specific targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus. Studies have reported that these compounds can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
The compound has potential anti-inflammatory effects, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrated that derivatives of pyridine could reduce levels of TNFα and PGE2 in stimulated human whole blood assays, showcasing their potential as therapeutic agents for inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antimicrobial Efficacy : A study on pyridine derivatives revealed that certain modifications could enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was noted to improve overall potency .
- Cytotoxicity Studies : In cytotoxicity assays, this compound demonstrated selective toxicity against cancer cell lines, suggesting its potential use in oncology. The compound's mechanism appears to involve apoptosis induction in malignant cells while sparing normal cells .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound showed significant reductions in paw edema compared to standard anti-inflammatory drugs like indomethacin. This suggests that these compounds may serve as effective alternatives for managing inflammatory conditions .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
4-(Trifluoromethyl)pyridine | C₆H₄F₃N | Antimicrobial, anti-inflammatory |
4-(Trifluoromethyl)benzoic acid | C₇H₄F₃O₂ | Antimicrobial |
Flonicamid | C₁₃H₁₂F₃N | Insecticide with some antibacterial properties |
This table highlights how the trifluoromethyl group influences the biological activities across different compounds.
Properties
IUPAC Name |
pyridin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYOLOCXQADHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613882 | |
Record name | (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61977-56-8 | |
Record name | (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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